molecular formula C23H26N4O3 B12393435 Icalcaprant CAS No. 2227384-17-8

Icalcaprant

Cat. No.: B12393435
CAS No.: 2227384-17-8
M. Wt: 406.5 g/mol
InChI Key: OBDLEFCGVHQDFR-NRFANRHFSA-N
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Preparation Methods

Chemical Reactions Analysis

Icalcaprant undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Icalcaprant is unique in its selective antagonism of the κ-opioid receptor. Similar compounds include:

    Naltrexone: An opioid antagonist used primarily in the management of alcohol and opioid dependence.

    Buprenorphine: A partial agonist of the μ-opioid receptor and antagonist of the κ-opioid receptor, used in the treatment of opioid addiction.

    Naloxone: An opioid antagonist used to counteract the effects of opioid overdose.

Compared to these compounds, this compound’s selective antagonism of the κ-opioid receptor makes it a promising candidate for treating major depressive disorder and substance-related disorders without the side effects associated with broader opioid receptor antagonism .

Properties

CAS No.

2227384-17-8

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

4-[4-[[(2S)-2-(3-methoxy-1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]phenoxy]benzamide

InChI

InChI=1S/C23H26N4O3/c1-26-15-20(23(25-26)29-2)21-4-3-13-27(21)14-16-5-9-18(10-6-16)30-19-11-7-17(8-12-19)22(24)28/h5-12,15,21H,3-4,13-14H2,1-2H3,(H2,24,28)/t21-/m0/s1

InChI Key

OBDLEFCGVHQDFR-NRFANRHFSA-N

Isomeric SMILES

CN1C=C(C(=N1)OC)[C@@H]2CCCN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N

Canonical SMILES

CN1C=C(C(=N1)OC)C2CCCN2CC3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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